molecular formula C8H11N3O3 B2510560 2-{3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetic acid CAS No. 1406928-10-6

2-{3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetic acid

Cat. No. B2510560
CAS RN: 1406928-10-6
M. Wt: 197.194
InChI Key: OHVFGIAVSNPLBA-UHFFFAOYSA-N
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Description

“2-{3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetic acid” is a chemical compound . It’s a derivative of the [1,2,4]triazolo[4,3-a]pyridine class .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of this compound can be identified by its InChI code: 1S/C7H9N3O3/c11-6(12)4-1-2-10-5(3-4)8-9-7(10)13/h3-4,8H,1-2H2,(H,9,13)(H,11,12) .

Scientific Research Applications

Triazole Derivatives as a Versatile Class of Compounds

Triazoles, including the structural motifs related to 2-{3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetic acid, are recognized for their significant versatility in drug development due to their diverse biological activities. The broad range of applications in scientific research is primarily attributed to the structural adaptability and reactivity of triazole derivatives, making them integral in the synthesis of new pharmacologically active compounds.

Therapeutic and Biological Potentials

  • Pharmacological Diversity : Triazoles have been extensively studied for their pharmacological diversity, showcasing a wide spectrum of biological activities. They have been developed as anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral agents, as well as treatments for several neglected diseases. This diversity highlights their potential as a scaffold for the development of novel therapeutic agents (Ferreira et al., 2013).

  • Eco-friendly Synthesis Methods : Advances in the eco-friendly synthesis of triazoles, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), emphasize the importance of sustainable and efficient synthetic pathways. These methods not only provide an environmentally friendly approach to synthesizing triazole derivatives but also offer advantages in terms of reaction efficiency and yield, which are crucial for the pharmaceutical industry (de Souza et al., 2019).

  • Antibacterial Activity : The antibacterial potential of triazole derivatives, particularly against resistant strains such as Staphylococcus aureus, is of significant interest. The ability of these compounds to inhibit critical bacterial enzymes and pathways suggests a promising avenue for developing new antibacterial drugs amid growing antibiotic resistance challenges (Li & Zhang, 2021).

Mechanism of Action

properties

IUPAC Name

2-(3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c12-7(13)5-11-8(14)10-4-2-1-3-6(10)9-11/h1-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVFGIAVSNPLBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN(C2=O)CC(=O)O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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